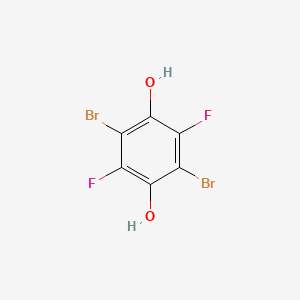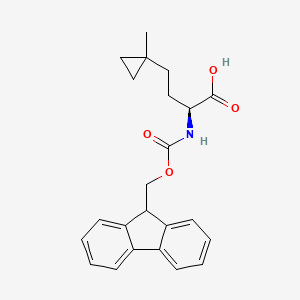
2,5,8,11,14-Pentaoxaheptadecane-17-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,8,11,14-Pentaoxaheptadecane-17-thiol is a chemical compound known for its unique structure and properties. It is a thiol derivative of a polyether, characterized by the presence of multiple ether linkages and a terminal thiol group. This compound is widely used in various scientific and industrial applications due to its reactivity and functional versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxaheptadecane-17-thiol typically involves the reaction of a polyether with a thiol-containing reagent. One common method is the reaction of tetraethylene glycol with a thiol reagent under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to optimize the yield and purity of the compound while minimizing production costs. The use of advanced reactors and purification techniques is common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
2,5,8,11,14-Pentaoxaheptadecane-17-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted thiol derivatives.
科学研究应用
2,5,8,11,14-Pentaoxaheptadecane-17-thiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of thiol-based biochemical processes and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of polymers, lubricants, and surfactants due to its unique chemical properties.
作用机制
The mechanism of action of 2,5,8,11,14-Pentaoxaheptadecane-17-thiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable products. This reactivity is crucial in its applications as a reagent and in therapeutic contexts.
相似化合物的比较
Similar Compounds
2,5,8,11,14-Pentaoxapentadecane: A similar polyether compound without the thiol group.
Tetraethylene glycol: A precursor in the synthesis of 2,5,8,11,14-Pentaoxaheptadecane-17-thiol.
2,5,8,11,14-Pentaoxahexadecane-16-thiol: Another thiol-containing polyether with a slightly different structure.
Uniqueness
This compound is unique due to its combination of multiple ether linkages and a terminal thiol group. This structure imparts distinct reactivity and functional properties, making it valuable in various scientific and industrial applications.
属性
分子式 |
C12H26O5S |
|---|---|
分子量 |
282.40 g/mol |
IUPAC 名称 |
3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propane-1-thiol |
InChI |
InChI=1S/C12H26O5S/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12-18/h18H,2-12H2,1H3 |
InChI 键 |
BBLRTBZFJRKSQE-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOCCOCCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



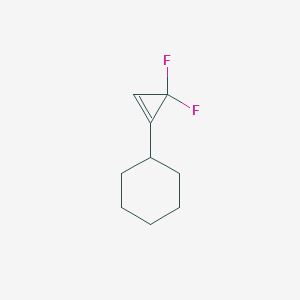
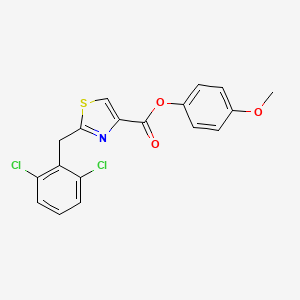

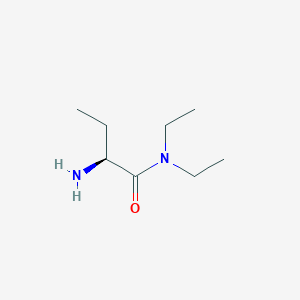

![6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12848134.png)
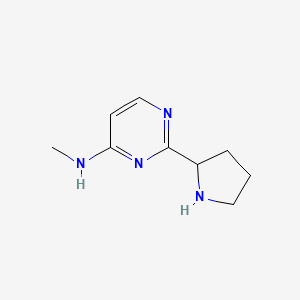
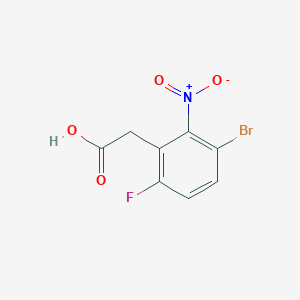

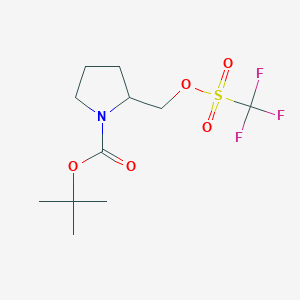
![4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848159.png)
